

Mal-amido-PEG3-C1-PFP Ester: A Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: Mal-amido-PEG3-C1-PFP ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Mal-amido-PEG3-C1-PFP ester**, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.

Core Chemical Structure and Properties

Mal-amido-PEG3-C1-PFP ester is a non-cleavable linker composed of three key functional components: a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.^{[1][2]} The "C1" designation refers to a one-carbon spacer adjacent to the PFP ester.

The maleimide terminus facilitates the covalent attachment to molecules containing sulfhydryl (thiol) groups, such as cysteine residues in proteins.^[3] The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, for instance, the lysine residues on antibodies.^[3] The triethylene glycol (PEG3) spacer enhances the solubility and stability of the resulting conjugate in aqueous environments.

A detailed diagram of the chemical structure is presented below:

Caption: Functional components of **Mal-amido-PEG3-C1-PFP ester**.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Mal-amido-PEG3-C1-PFP ester**.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₁ F ₅ N ₂ O ₈	[1]
Molecular Weight	524.39 g/mol	[1]
Purity	>98%	[4]
CAS Number	2101206-13-5	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF. Generally soluble in water and aqueous buffers up to ~10 mM for the Mal-(PEG) _n -PFP ester class.	[3]
Stability	Moisture-sensitive. Store at -20°C with desiccant. PFP esters are more stable to hydrolysis in aqueous solutions compared to NHS esters. The maleimide group is stable at pH 6.5-7.5 but can undergo hydrolysis at pH > 7.5.	[3]

Experimental Protocols

The use of **Mal-amido-PEG3-C1-PFP ester** in bioconjugation typically involves a two-step reaction process to link an amine-containing molecule (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a cytotoxic drug).

Materials and Reagents

- **Mal-amido-PEG3-C1-PFP ester**
- Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- Sulfhydryl-containing molecule (e.g., thiol-modified payload)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Desalting columns or dialysis equipment for purification

Two-Step Conjugation Protocol

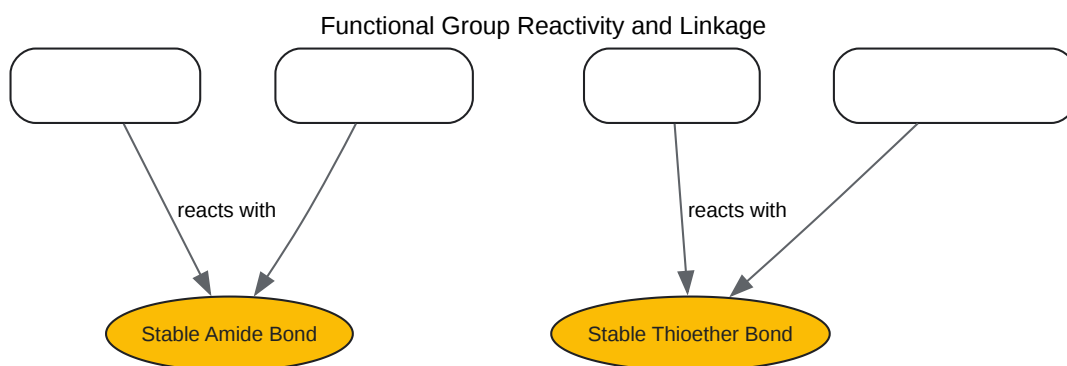
- Reaction of PFP Ester with Amine-Containing Protein:
 1. Equilibrate the vial of **Mal-amido-PEG3-C1-PFP ester** to room temperature before opening to prevent moisture condensation.
 2. Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF. Do not prepare stock solutions for storage.
 3. Add a 10- to 50-fold molar excess of the dissolved crosslinker to the amine-containing protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.
 4. Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
 5. Remove the excess, unreacted crosslinker using a desalting column or through dialysis against the conjugation buffer.
- Reaction of Maleimide with Sulfhydryl-Containing Molecule:
 1. Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein. The molar ratio should be optimized based on the desired final drug-to-antibody ratio (DAR).

2. Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
3. The reaction can be quenched by adding a quenching reagent to cap any unreacted maleimide groups.
4. Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove any remaining small molecules.

Visualized Workflows and Relationships

Logical Relationship of Functional Groups

The following diagram illustrates the role of each functional group in the bioconjugation process.

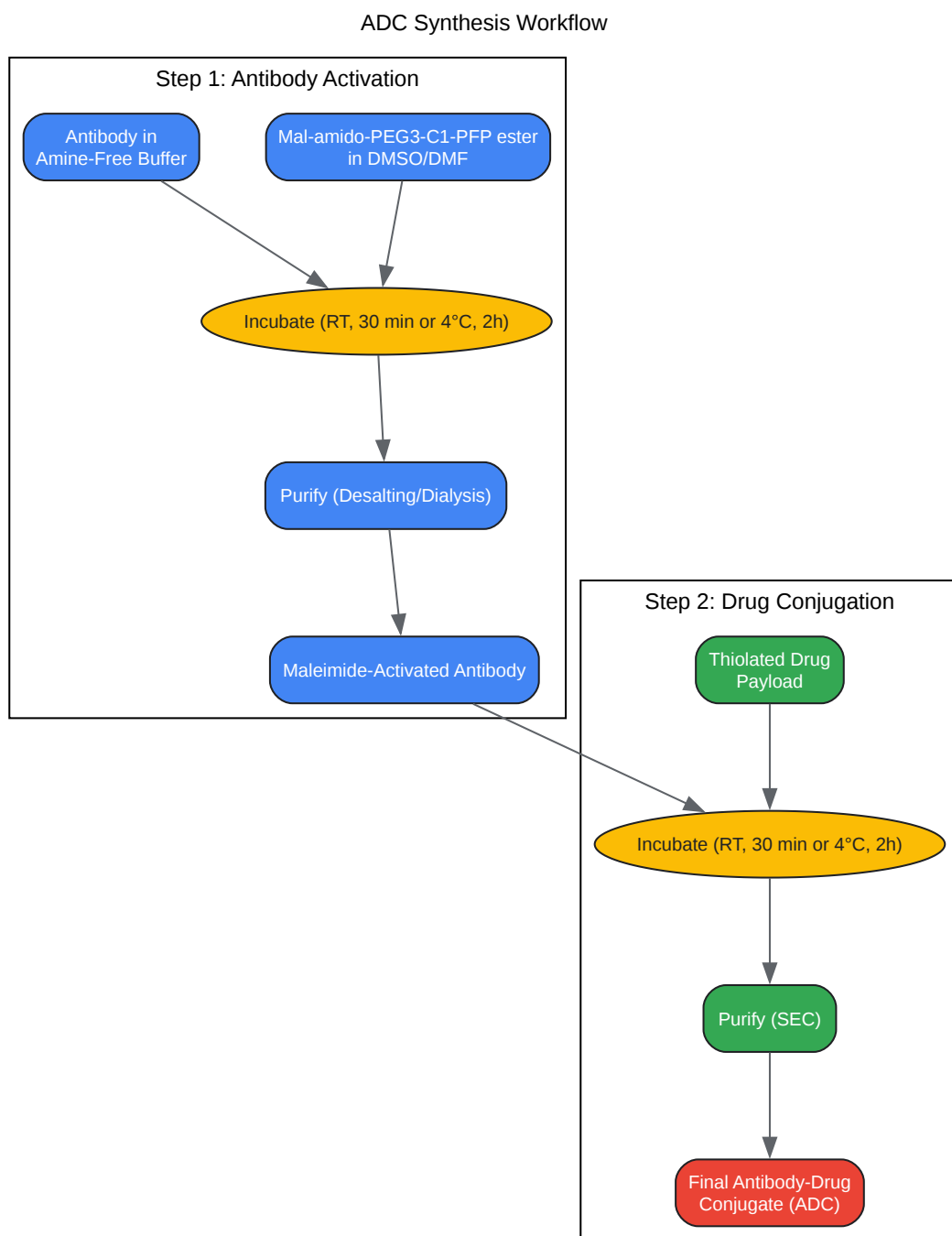


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Caption: Reactivity of **Mal-amido-PEG3-C1-PFP ester** functional groups.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines the typical experimental workflow for the synthesis of an ADC using **Mal-amido-PEG3-C1-PFP ester**.



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Caption: Workflow for the synthesis of an ADC.

In conclusion, **Mal-amido-PEG3-C1-PFP ester** is a versatile and efficient crosslinker for the development of robust bioconjugates. Its defined chemical structure, favorable properties, and straightforward reactivity make it a valuable tool for researchers and scientists in the field of drug development and beyond.

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